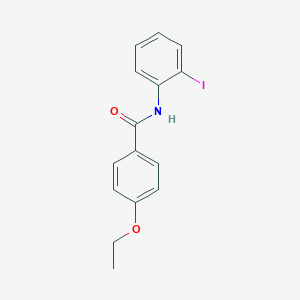

4-ethoxy-N-(2-iodophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethoxy-N-(2-iodophenyl)benzamide is a useful research compound. Its molecular formula is C15H14INO2 and its molecular weight is 367.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

4-ethoxy-N-(2-iodophenyl)benzamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its iodine atom may enhance biological activity through halogen bonding, which can influence molecular interactions in biological systems.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound was shown to induce apoptosis in tumor cells by activating caspase pathways, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Synthesis Pathways

- Nucleophilic Substitution Reactions : The ethoxy and amide functionalities can undergo nucleophilic attacks, facilitating the formation of new carbon-nitrogen bonds.

- Coupling Reactions : The presence of the iodo group makes it suitable for coupling reactions with aryl or alkyl nucleophiles, expanding the diversity of synthesized compounds.

| Reaction Type | Description | Example |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds | Ethanolamine reacts with this compound |

| Coupling Reaction | Formation of biaryl compounds via cross-coupling | Palladium-catalyzed coupling with phenylboronic acid |

Biological Research

The compound is being explored for its interactions with biological macromolecules. Its ability to bind selectively to certain proteins or enzymes can be leveraged for drug design and discovery.

Mechanism of Action

Research indicates that this compound may inhibit specific enzymes involved in cancer progression by binding to their active sites. This inhibition can disrupt signaling pathways critical for tumor growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Caspase activation |

| D54 | 10 | Inhibition of PI3K/MEK pathway |

Table 2: Synthesis Overview

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | 85 | Ethanolamine, base |

| Cross-Coupling | 75 | Phenylboronic acid, Pd catalyst |

特性

CAS番号 |

333348-82-6 |

|---|---|

分子式 |

C15H14INO2 |

分子量 |

367.18 g/mol |

IUPAC名 |

4-ethoxy-N-(2-iodophenyl)benzamide |

InChI |

InChI=1S/C15H14INO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |

InChIキー |

GIGNNUJROGAGEF-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |

正規SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。